
1-(tert-Butoxy)-3,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxy)-3,5-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification reaction .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butoxy)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the tert-butoxy group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions often involve the use of catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include deprotected benzene derivatives.
Aplicaciones Científicas De Investigación
1-(tert-Butoxy)-3,5-difluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxy)-3,5-difluorobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: The pathways include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparación Con Compuestos Similares
1-(tert-Butoxy)-3,5-difluorobenzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.
3,5-Difluorophenol: Lacks the tert-butoxy group, leading to different chemical properties and uses.
tert-Butyl Ethers: Similar in having the tert-butoxy group but differ in the rest of the molecular structure.
Uniqueness: The presence of both the tert-butoxy group and fluorine atoms in this compound imparts unique chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
1,3-difluoro-5-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 |
Clave InChI |
NNLSBXRITUAKSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


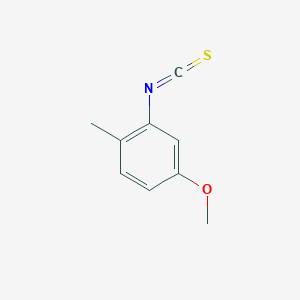
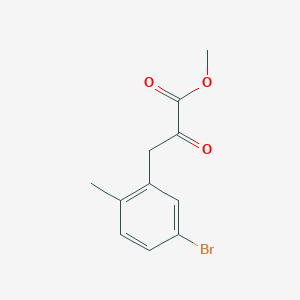
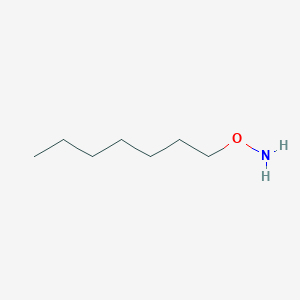
![4-Chloro-2,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B13698216.png)

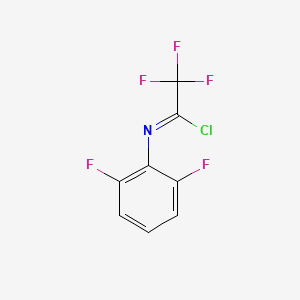

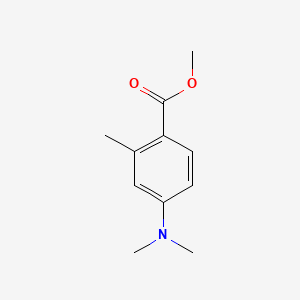
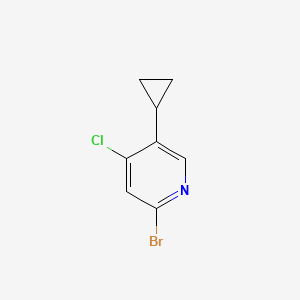

![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
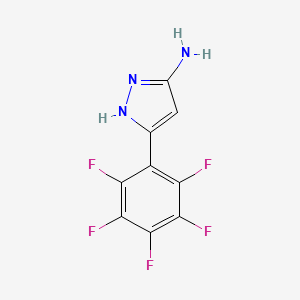

![{2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile](/img/structure/B13698277.png)
